molecular formula C13H17N3O B2383831 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-64-8

2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2383831
CAS No.: 1018163-64-8
M. Wt: 231.299
InChI Key: HYMHINRGJKITJF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. A common route might include the condensation of cyclopentanone with appropriate substituted pyrazole and pyridine intermediates.

  • Step 1: : Formation of 3,4-dimethylpyrazole from an appropriate diketone via cyclization in the presence of ammonia or its derivatives.

  • Step 2: : N-alkylation using cyclopentyl bromide under basic conditions to introduce the cyclopentyl group.

  • Step 3: : The formed intermediate undergoes a cyclocondensation reaction with 3-chloropyridine derivatives to form the final compound.

Industrial Production Methods: : Scaling up the synthesis for industrial purposes may involve optimizing reaction conditions such as temperature, pressure, and solvent systems to increase yield and purity. This can include using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction of the compound may be achieved using reagents like lithium aluminum hydride.

  • Substitution: : Substitution reactions could occur at the pyrazole ring under electrophilic or nucleophilic conditions, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Alkyl halides, organolithium reagents.

Major Products: : The products of these reactions typically depend on the specific conditions and reagents used. Examples include oxidized derivatives, reduced forms of the original compound, and various substituted analogs.

Scientific Research Applications

2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has shown promise in several research areas:

  • Chemistry: : Investigated for its unique chemical properties and potential as a building block for more complex molecules.

  • Biology: : Studied for its interactions with biological molecules, potentially influencing cellular processes.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The compound's mechanism of action is often related to its ability to interact with specific molecular targets:

  • Molecular Targets: : It may bind to certain enzymes, altering their activity. For instance, it could inhibit a particular enzyme by occupying its active site.

  • Pathways Involved: : Depending on the target, it could affect pathways related to cellular signaling, metabolism, or DNA repair.

Comparison with Similar Compounds

Comparison and Uniqueness: : 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared to other pyrazole and pyridine derivatives:

  • Pyrazole Derivatives: : These compounds often share similar chemical reactivity but differ in terms of biological activity and specificity.

  • Pyridine Derivatives: : While also possessing heterocyclic structures, pyridine derivatives might have different electronic properties and reactivity patterns.

List of Similar Compounds

  • 2-Cyclopentyl-3,4-dimethylpyrazole

  • 3,4-Dimethyl-2H-pyrazolo[3,4-b]pyridine

  • 6-Methyl-2-Cyclopentylpyrazolo[3,4-b]pyridine

Exploring the chemical universe of this compound reveals a fascinating landscape of potential applications and scientific inquiry. Whether in small-scale laboratory synthesis or large-scale industrial production, the compound represents a versatile and valuable addition to the chemist's toolkit.

Properties

IUPAC Name

2-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)16(15-13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMHINRGJKITJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C(=C12)C)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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